N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Methanesulfonyl-13-benzothiazol-2-yl)cyclobutanecarboxamide is a compound that has garnered interest in scientific research due to its potential therapeutic applications. This compound is part of a broader class of benzothiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methanesulfonyl-13-benzothiazol-2-yl)cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring. The methanesulfonyl group is then introduced via sulfonation, and the cyclobutanecarboxamide moiety is attached through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(6-Methanesulfonyl-13-benzothiazol-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group yields sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a probe for studying enzyme functions.
Mechanism of Action
The mechanism of action of N-(6-methanesulfonyl-13-benzothiazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, the compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound helps increase acetylcholine levels, thereby improving cognitive function. Additionally, it prevents the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds share a similar benzothiazole core and have been studied for their cholinesterase inhibition and neuroprotective properties.
Benzothiazole-piperazine hybrids: These compounds also exhibit multifunctional activities, including acetylcholinesterase inhibition and amyloid-beta aggregation prevention.
Uniqueness
N-(6-Methanesulfonyl-13-benzothiazol-2-yl)cyclobutanecarboxamide stands out due to its unique cyclobutanecarboxamide moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties. This structural feature could potentially enhance its stability, bioavailability, and ability to cross the blood-brain barrier compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-20(17,18)9-5-6-10-11(7-9)19-13(14-10)15-12(16)8-3-2-4-8/h5-8H,2-4H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBTVFAGGHJNDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.